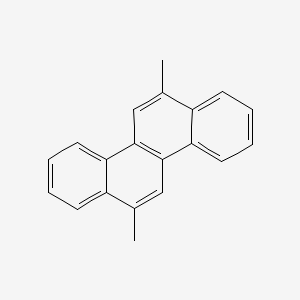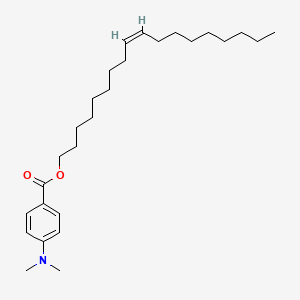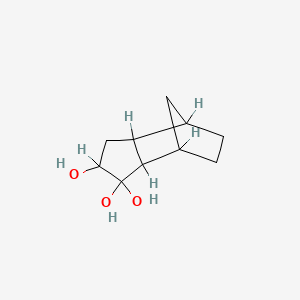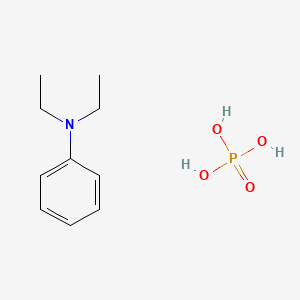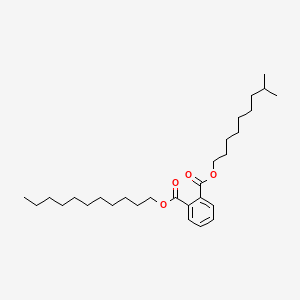
Isodecyl undecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecyl undecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with isomeric decyl and undecyl alcohols. This compound is commonly found in various plastic products, coatings, and other materials to enhance their properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isodecyl undecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl and undecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes continuous removal of water and unreacted alcohols to ensure high yields. The final product is purified through distillation or other separation techniques to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Isodecyl undecyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phthalic acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and isomeric decyl and undecyl alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Isodecyl undecyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants to enhance their properties.
Mécanisme D'action
The mechanism of action of isodecyl undecyl phthalate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and workability. In biological systems, this compound can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Isodecyl undecyl phthalate is similar to other phthalate esters, such as:
- Diisodecyl phthalate
- Diisononyl phthalate
- Diundecyl phthalate
- Didodecyl phthalate
Uniqueness
This compound is unique due to its specific combination of isomeric decyl and undecyl alcohols, which provides distinct properties compared to other phthalate esters. Its high molecular weight and specific ester composition make it particularly effective as a plasticizer in various applications.
Propriétés
Numéro CAS |
96507-81-2 |
|---|---|
Formule moléculaire |
C29H48O4 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2-O-(8-methylnonyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-4-5-6-7-8-9-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3 |
Clé InChI |
YEENWFLPSQDAJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


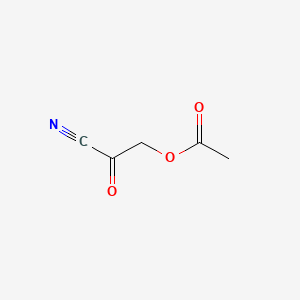

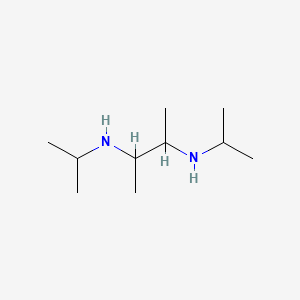
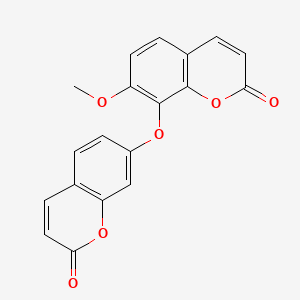
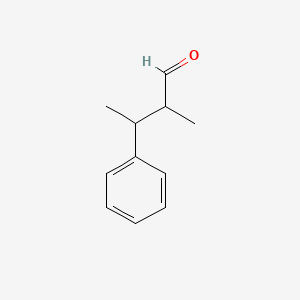
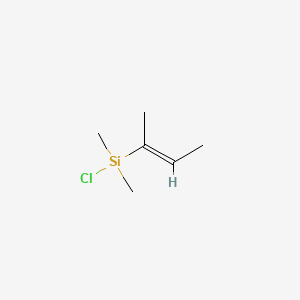
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)


